Intrinsic Dissolution Rate: 1.5-fold Slower than Anhydrous Form in Acidic Media
The disk intrinsic dissolution rate (DIDR) of the solvent-free anhydrous form (Form I) of nevirapine was found to be 1.5-fold greater than that of the hemihydrate form when tested in both 0.01 mol L⁻¹ HCl and 0.1 mol L⁻¹ HCl [1]. This direct comparison, performed under identical hydrodynamic conditions using the rotating disk method, demonstrates that the hemihydrate exhibits a significantly slower intrinsic dissolution rate in acidic environments representative of gastric fluid.
| Evidence Dimension | Disk Intrinsic Dissolution Rate (DIDR) |
|---|---|
| Target Compound Data | Slower IDR (baseline) |
| Comparator Or Baseline | Anhydrous nevirapine (Form I, solvent-free) |
| Quantified Difference | 1.5-fold higher IDR for anhydrous form relative to hemihydrate |
| Conditions | 0.01 mol L⁻¹ HCl and 0.1 mol L⁻¹ HCl at 37°C, rotating disk method |
Why This Matters
This difference directly impacts the design of modified-release formulations and the interpretation of comparative dissolution studies; substitution with the anhydrous form would yield a faster dissolution rate, potentially altering in vivo pharmacokinetics and failing to meet bioequivalence requirements for products formulated with the hemihydrate.
- [1] Pereira, B.G. et al. (2007). Pseudopolymorphs and intrinsic dissolution of nevirapine. Crystal Growth & Design, 7(10), 2016-2023. (Full text confirms 1.5-fold difference in DIDR). View Source
